Product packaging for 2-Bromo-3,5-dichloro-4-methylpyridine(Cat. No.:CAS No. 344324-94-3)

2-Bromo-3,5-dichloro-4-methylpyridine

Cat. No.: B1601598
CAS No.: 344324-94-3
M. Wt: 240.91 g/mol
InChI Key: HLDVAOYSLNZHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are cornerstones of organic and medicinal chemistry. pipzine-chem.com Their unique electronic properties and versatility in chemical reactions make them indispensable scaffolds in the design and synthesis of a wide array of functional molecules. pipzine-chem.com The nitrogen atom in the pyridine ring imparts a dipole moment and allows for various chemical transformations, influencing the compound's basicity, solubility, and ability to form hydrogen bonds. pipzine-chem.comchemicalbook.com

These characteristics are crucial in medicinal chemistry, where pyridine derivatives are integral to numerous pharmaceuticals. semanticscholar.org They are found in a variety of drugs, including anti-inflammatory agents, anticancer compounds, and antihistamines. chemicalbook.com The pyridine nucleus is a common feature in natural products like vitamins and alkaloids, further highlighting its biological relevance. semanticscholar.org In organic synthesis, pyridines serve as catalysts, ligands for metal complexes, and versatile starting materials for more complex molecular architectures. pipzine-chem.comagropages.com

Overview of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are a class of pyridine derivatives where one or more hydrogen atoms on the pyridine ring are substituted by halogen atoms (F, Cl, Br, I). This halogenation is a critical transformation in synthetic chemistry as it introduces a reactive handle onto the otherwise relatively stable pyridine ring. The carbon-halogen bond can be readily cleaved and substituted, enabling a diverse range of subsequent bond-forming reactions.

These compounds are highly valued as synthetic intermediates in the production of pharmaceuticals and agrochemicals. For instance, they are used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds, leading to the synthesis of complex biaryl structures. mdpi.com The position and nature of the halogen atom(s) on the pyridine ring significantly influence the molecule's reactivity and the regioselectivity of subsequent reactions, making the synthesis of specifically substituted halopyridines a key focus in synthetic methodology.

Research Context and Scope of 2-Bromo-3,5-dichloro-4-methylpyridine

This compound is a polyhalogenated derivative of 4-methylpyridine (B42270). Its specific substitution pattern, featuring a bromine atom at the 2-position and chlorine atoms at the 3 and 5-positions, makes it a unique and valuable building block in synthetic chemistry. The presence of multiple halogen atoms with differing reactivity allows for selective and sequential transformations.

This compound serves as a crucial intermediate, particularly in the agrochemical and pharmaceutical sectors. chemimpex.com Research involving this compound often focuses on its use in the synthesis of more complex molecules with desired biological activities. The distinct electronic and steric environment created by the methyl group and the three halogen atoms directs the course of chemical reactions, offering a strategic advantage in the design of novel compounds.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 344324-94-3
Molecular Formula C₆H₄BrCl₂N
Molecular Weight 240.91 g/mol
Physical State Solid
InChI Key HLDVAOYSLNZHFD-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound is typically achieved through a sequential halogenation process starting from 4-methylpyridine.

StepReagents & ConditionsDescription
1. Dichlorination 4-Methylpyridine + Chlorine (Cl₂) in fuming sulfuric acid; 0°C to room temperature for 2-3 hours. Chlorination occurs at the 3 and 5-positions to form the 3,5-dichloro-4-methylpyridine (B9390) intermediate.
2. Bromination Intermediate + Bromine (Br₂) at 0°C under reflux for 2 hours. Bromination takes place at the 2-position to yield the final product. Controlled addition is crucial to prevent dihalogenation.
3. Work-up Neutralization with NaOH (pH ~12), extraction with CH₂Cl₂, drying, and purification. Isolation and purification of the pure this compound.

Spectroscopic Data of this compound

Analytical TechniquePurposeKey Observations
¹H/¹³C NMR Spectroscopy Structural confirmation and substitution pattern assignment. Shows characteristic deshielding of the proton adjacent to the bromine and chlorine atoms. A singlet for the methyl group is observed around 2.3 ppm.
Mass Spectrometry (HRMS) Molecular weight confirmation. A molecular ion peak at m/z 240.91, consistent with the molecular formula C₆H₄BrCl₂N. The isotopic pattern confirms the presence of bromine and chlorine.
X-ray Crystallography Structural elucidation and bond angle verification. Confirms the substitution positions of the halogen atoms and the methyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrCl2N B1601598 2-Bromo-3,5-dichloro-4-methylpyridine CAS No. 344324-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,5-dichloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c1-3-4(8)2-10-6(7)5(3)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDVAOYSLNZHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505003
Record name 2-Bromo-3,5-dichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344324-94-3
Record name 2-Bromo-3,5-dichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 3,5 Dichloro 4 Methylpyridine

Established Synthetic Routes and Reaction Pathways

Stepwise Halogenation Approaches

This synthetic route is characterized by the sequential introduction of chlorine and then bromine atoms onto the pyridine (B92270) ring.

The initial step in the synthesis is the chlorination of 4-methylpyridine (B42270). This reaction is typically carried out using chlorine gas (Cl₂) in a solvent such as fuming sulfuric acid. The reaction temperature is carefully controlled, often starting at a low temperature (e.g., 0°C) and gradually being allowed to rise to room temperature over a period of 2-3 hours. This process yields the intermediate compound, 3,5-dichloro-4-methylpyridine (B9390). The methyl group at the 4-position of the pyridine ring directs the chlorination to the 3 and 5 positions due to electronic and steric effects.

Reaction Conditions for Chlorination of 4-Methylpyridine

Parameter Condition
Starting Material 4-Methylpyridine
Reagent Chlorine (Cl₂)
Solvent Fuming sulfuric acid
Temperature 0°C to room temperature
Reaction Time 2-3 hours

| Product | 3,5-dichloro-4-methylpyridine |

Following the formation of 3,5-dichloro-4-methylpyridine, the next step is a regioselective bromination. This is achieved by reacting the dichlorinated intermediate with bromine (Br₂) in fuming sulfuric acid. The reaction is conducted at 0°C under reflux for approximately 2 hours. The controlled and slow addition of bromine is crucial to prevent dihalogenation byproducts. This step selectively introduces a bromine atom at the 2-position of the pyridine ring, leading to the final product, 2-Bromo-3,5-dichloro-4-methylpyridine. The typical yields for this two-step process are in the range of 50-60%.

Reaction Conditions for Regioselective Bromination

Parameter Condition
Starting Material 3,5-dichloro-4-methylpyridine
Reagent Bromine (Br₂)
Solvent Fuming sulfuric acid
Temperature 0°C under reflux
Reaction Time 2 hours

| Product | this compound |

Precursor Compounds and Their Role in Synthesis

The choice of starting materials and the management of intermediates are critical for the successful synthesis of the target compound.

3,5-Dichloro-4-methylpyridine as a Key Intermediate

As outlined in the stepwise halogenation approach, 3,5-dichloro-4-methylpyridine is the essential precursor for the final bromination step. Its stability and the directing effects of its substituents allow for the highly regioselective introduction of bromine at the 2-position, making it a pivotal compound in this synthetic pathway. The purity of this intermediate directly impacts the purity and yield of the final product.

Alternative Pyridine Starting Materials

While the stepwise halogenation of 4-methylpyridine is the most prominently documented method, other functionalized pyridines can theoretically serve as precursors for the synthesis of polysubstituted pyridines. For instance, aminopyridines and hydroxypyridines are common starting materials in the synthesis of various pyridine derivatives through reactions like the Sandmeyer reaction or halogen exchange (Finkelstein reaction). nih.govsocietechimiquedefrance.fr

For example, a hypothetical route could involve starting with a compound like 2-amino-4-methylpyridine. This could potentially be chlorinated at the 3 and 5 positions to form 2-amino-3,5-dichloro-4-methylpyridine, followed by a Sandmeyer reaction to replace the amino group with a bromine atom. However, specific literature detailing the successful synthesis of this compound via this or other alternative starting materials is not as readily available as the established route from 4-methylpyridine. The synthesis of related compounds, such as 2-amino-3,5-dibromo-4-methylpyridine, has been documented, suggesting the feasibility of using functionalized pyridines as starting points for complex halogenated pyridines. chemimpex.com

Optimization of Synthetic Conditions and Yield Enhancement

The primary route to this compound involves a stepwise halogenation of 4-methylpyridine. This process is carefully managed to introduce the correct halogen atoms at specific positions. Optimization of this synthesis focuses on maximizing the yield of the final product while minimizing the formation of unwanted byproducts.

Regioselectivity Control in Halogenation

Regioselectivity, the control of the position of incoming chemical groups, is a critical aspect of synthesizing this compound. The challenge lies in the electron-deficient nature of the pyridine ring, which typically makes electrophilic aromatic substitution reactions difficult and requires harsh conditions. chemrxiv.orgnih.gov

The substitution pattern of the final product is dictated by the directing effects of the substituents already present on the pyridine ring at each stage of the synthesis. The 4-methyl group on the starting material, 4-methylpyridine, plays a crucial role. Due to a combination of steric hindrance and electronic effects, the methyl group directs incoming halogens to the 2, 3, and 5 positions of the pyridine ring. The electron-donating nature of the methyl group helps to activate these positions towards electrophilic attack, which would otherwise be disfavored. The steric bulk of the methyl group can also influence the accessibility of adjacent positions to the reacting species. rsc.org

Minimization of Byproduct Formation

A significant challenge in the synthesis of this compound is the potential for the formation of over-halogenated or incorrectly substituted byproducts. For instance, the reaction can yield dihalogenated or other mixed substitution patterns if not carefully controlled. Minimizing these impurities is essential for obtaining a high-purity final product, which is often required for its applications in the pharmaceutical and agrochemical industries. alfa-chemistry.com Strategies to reduce byproducts include the precise control of reagent stoichiometry and the slow, controlled addition of halogenating agents.

Influence of Reaction Parameters (Temperature, Stoichiometry, Addition Rate)

The successful synthesis of this compound with high yield and purity is highly dependent on the careful management of several reaction parameters.

A typical synthesis involves a two-step halogenation process starting from 4-methylpyridine. The first step is the chlorination at the 3 and 5 positions, followed by bromination at the 2-position. Key parameters that influence this process include:

Temperature: Maintaining low temperatures, particularly during the initial stages of halogenation and reagent addition, is critical. For example, the chlorination step may be initiated at 0°C, while the subsequent bromination is also conducted at low temperatures before refluxing. This control helps to manage the exothermic nature of the reactions and improve selectivity.

Stoichiometry: The molar ratios of the reactants must be precisely adjusted. This ensures that the desired degree of halogenation occurs without leading to the formation of di-brominated or over-chlorinated byproducts.

Addition Rate: A slow and controlled addition rate of the halogenating agents (chlorine and bromine) is necessary to maintain control over the reaction and prevent localized areas of high concentration, which can lead to side reactions and reduced yield.

ParameterInfluence on SynthesisOptimized Condition Example
TemperatureControls reaction rate and selectivity; minimizes byproducts.Initiate chlorination and bromination at 0°C.
StoichiometryDetermines the degree of halogenation; prevents over-halogenation.Adjust reagent ratios to favor mono-bromination and di-chlorination.
Addition RatePrevents localized overheating and side reactions.Slow, controlled addition of halogenating agents.
SolventAffects reagent solubility and reaction pathway.Fuming sulfuric acid is used for halogenation.

Comparative Analysis of Synthetic Strategies

While sequential electrophilic halogenation is a common method, other strategies for synthesizing halogenated pyridines have been developed to overcome the limitations of harsh reaction conditions and lack of selectivity. chemrxiv.orgnih.gov

One notable alternative approach involves the use of Zincke imine intermediates. chemrxiv.orgnih.govnsf.govchemrxiv.org This strategy employs a ring-opening, halogenation, and ring-closing sequence. chemrxiv.orgnsf.gov By temporarily converting the electron-deficient pyridine into a more reactive, acyclic Zincke imine, the halogenation can proceed under much milder conditions with high regioselectivity, particularly for the 3-position. chemrxiv.orgnih.govnsf.gov Another modern approach uses designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide. nih.gov

Assessment of Efficiency and Scalability

The choice of synthetic strategy is often determined by its efficiency, in terms of yield and purity, and its scalability for potential industrial production.

Sequential Halogenation: This traditional method can achieve good yields (typically around 50-60%) and high purity (>95% by HPLC) when reaction parameters are strictly controlled. However, the use of harsh reagents like fuming sulfuric acid and the need for specialized equipment for precise temperature and addition rate control can present scalability challenges.

Zincke Imine Strategy: This method offers the advantage of mild reaction conditions and high regioselectivity. chemrxiv.orgnsf.gov It is a "one-pot" protocol that can be functionally compatible with complex molecular structures, which is a significant advantage for late-stage functionalization in drug discovery. nih.govnsf.gov The avoidance of harsh acids and high temperatures could make this route more scalable and applicable to a broader range of substrates. chemrxiv.orgnih.gov

Industrial Continuous Flow: For large-scale production, a continuous flow reactor setup can be employed for sequential halogenation. This allows for precise control over temperature and flow rates, leading to a reproducible and scalable process with high purity. However, this requires significant investment in specialized equipment.

Synthetic StrategyKey FeaturesAdvantagesLimitations
Sequential Electrophilic HalogenationStepwise chlorination and bromination of 4-methylpyridine. High regioselectivity and good yields (50-60%) are achievable. Requires harsh conditions (fuming H₂SO₄), strict parameter control, and can be difficult to scale up without specialized equipment.
Zincke Imine Intermediate RouteRing-opening to a reactive intermediate, followed by halogenation and ring-closing. chemrxiv.orgnsf.govOperates under mild conditions, offers high 3-position selectivity, and is compatible with complex molecules. nih.govnsf.govThe N-activation step can sometimes fail with certain substitution patterns (e.g., 2,6-disubstitution). nih.govnsf.gov
Industrial Continuous FlowSequential halogenation performed in a flow reactor. Highly scalable, reproducible, and yields high-purity product. Requires significant initial investment in specialized flow chemistry equipment.

Chemical Reactivity and Transformation Studies of 2 Bromo 3,5 Dichloro 4 Methylpyridine

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring, enhanced by the presence of electron-withdrawing halogen atoms, makes 2-Bromo-3,5-dichloro-4-methylpyridine susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov These reactions are a cornerstone of its chemistry, allowing for the selective replacement of its halogen atoms.

Reactivity of Halogen Atoms (Bromine and Chlorine)

In nucleophilic aromatic substitution reactions of halopyridines, the reactivity of the halogen leaving group is influenced by several factors, including its position on the ring and the nature of the nucleophile. Generally, for SNAr reactions, the positions on the pyridine ring are activated in the order of 4- > 2- > 3-. depaul.edu

In the case of this compound, the bromine atom is situated at the activated 2-position, while the chlorine atoms are at the 3- and 5-positions. The relative leaving group ability in SNAr reactions often follows the trend I > Br > Cl > F, suggesting that the bromine at the C-2 position would be more reactive towards nucleophilic displacement than the chlorine atoms at the C-3 and C-5 positions. sci-hub.se However, the actual reactivity can be influenced by the specific reaction conditions and the nucleophile used. For instance, with certain charge-localized nucleophiles, the most electronegative halogen can render the attached carbon the most electrophilic, potentially altering the expected reactivity order. sci-hub.se

Studies on related dihalopyridines have shown that selective substitution can be achieved. For example, in 3,5-dibromo-2-aminopyridine, Pd-catalyzed C-N cross-coupling reactions with morpholine (B109124) preferentially occur at the 3-position. nih.gov While not a direct analogue, this highlights that electronic and steric factors, along with the catalytic system, play a crucial role in determining which halogen is substituted.

Table 1: General Reactivity Trends in Nucleophilic Aromatic Substitution of Halopyridines

Position on Pyridine Ring General Reactivity Order Leaving Group Ability (General Trend)
2- and 4-positions More reactive I > Br > Cl > F
3- and 5-positions Less reactive I > Br > Cl > F

This table presents generalized trends and the actual reactivity for this compound may vary based on specific reaction conditions.

Introduction of Diverse Functional Groups

The halogen atoms on this compound serve as versatile handles for the introduction of a wide array of functional groups through nucleophilic substitution and cross-coupling reactions. These transformations are critical for the synthesis of more complex molecules with desired biological or material properties.

Common nucleophiles used in SNAr reactions of halopyridines include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and aminopyridines, respectively. sci-hub.se Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful methods for forming new carbon-carbon bonds. mdpi.comresearchgate.net These reactions typically involve the coupling of the halopyridine with an organometallic reagent, such as an organoboron, organotin, or organozinc compound.

For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to proceed efficiently in the presence of a palladium catalyst to yield 5-aryl-2-methylpyridin-3-amines. mdpi.com While this is a different isomer, it demonstrates the utility of the Suzuki reaction for functionalizing brominated methylpyridines. Similarly, nickel-catalyzed reductive couplings of 2-halopyridines are effective for the synthesis of symmetrical and unsymmetrical 2,2'-bipyridines. mdpi.com

Table 2: Examples of Functional Group Introduction on Halopyridine Scaffolds

Reaction Type Reagents and Conditions Product Type
Nucleophilic Substitution NaSR, solvent (e.g., DMF) Thioether
Nucleophilic Substitution NaOR, solvent (e.g., DMF) Ether
Nucleophilic Substitution R2NH, base, solvent Aminopyridine
Suzuki Coupling Arylboronic acid, Pd catalyst, base Arylpyridine
Stille Coupling Organostannane, Pd catalyst Aryl/Alkylpyridine
Negishi Coupling Organozinc reagent, Pd catalyst Aryl/Alkylpyridine

This table provides general examples of reactions applicable to halopyridines. Specific conditions for this compound would require experimental optimization.

Other Reaction Pathways

Beyond nucleophilic substitution, this compound can potentially undergo other transformations, such as oxidation and reduction, which can modify the pyridine ring or its substituents.

Oxidation Reactions

The oxidation of pyridines can lead to the formation of pyridine N-oxides. nih.gov This transformation is typically carried out using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can exhibit altered reactivity compared to the parent pyridine. For instance, pyridine N-oxides can be more susceptible to both electrophilic and nucleophilic attack at different positions. The oxidation of 3-substituted pyridines to their corresponding N-oxides has been studied in vitro using microsomal preparations. nih.gov The oxidation of the methyl group on the pyridine ring is another potential reaction pathway, which could yield the corresponding carboxylic acid or alcohol under appropriate oxidizing conditions.

Reduction Reactions

The reduction of the pyridine ring of this compound would lead to the corresponding piperidine (B6355638) derivative. This transformation typically requires strong reducing agents and can be challenging to achieve selectively without affecting the halogen substituents. A mild and efficient method for the reduction of pyridine N-oxides to piperidines utilizes ammonium (B1175870) formate (B1220265) and palladium on carbon. organic-chemistry.org This method has the advantage of proceeding under mild conditions and tolerating various functional groups, although it has been noted to cause the elimination of chlorine at the 2-position. organic-chemistry.org Reductive dehalogenation is also a possible reaction pathway, where a halogen atom is replaced by a hydrogen atom. Technologies for the reductive dechlorination of polychlorinated compounds have been reviewed, with methods including catalytic hydrodechlorination and the use of Fe-based reductants. nih.gov

Catalytic Applications and Ligand Development

Poly-functionalized pyridines, such as derivatives of this compound, are important precursors for the synthesis of ligands for coordination chemistry and catalysis. The pyridine nitrogen atom provides a coordination site, and the substituents can be tailored to modulate the electronic and steric properties of the resulting metal complexes.

The synthesis of bipyridine ligands, which are widely used in catalysis and materials science, can be achieved through the coupling of halopyridine precursors. mdpi.comresearchgate.netnih.gov For example, nickel-catalyzed reductive homo-coupling of 2-halopyridines is a facile method for synthesizing symmetrical 2,2'-bipyridines. mdpi.com By first performing a nucleophilic substitution to introduce one functional group and then carrying out a cross-coupling reaction, unsymmetrical bipyridines can also be accessed. These bipyridine ligands can then be used to form complexes with a variety of transition metals for applications in catalysis, such as in oxidation reactions or cross-coupling processes. mdpi.comyoutube.comsigmaaldrich.cnrsc.org For instance, iron complexes with substituted pyridine co-ligands have been studied for their catalytic activity in oxidation reactions. mdpi.com

Utilization in Transition Metal Catalysis Methodologies

This compound is a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds. The presence of a bromine atom at the 2-position makes it particularly amenable to reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

In palladium-catalyzed reactions, the first step is typically the oxidative addition of the organohalide to the palladium(0) complex. The carbon-halogen bond strength is a critical factor in this step. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the C-Br bond at the 2-position the primary site for oxidative addition. This inherent reactivity difference allows for selective functionalization at the C-2 position while potentially leaving the C-Cl bonds at the 3- and 5-positions intact, provided the reaction conditions are carefully controlled.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. This compound can serve as the electrophilic partner, reacting with various aryl or vinyl boronic acids or esters. This methodology is widely used to synthesize complex molecules like biaryls and conjugated systems.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an aryl halide with an amine. It is a key method for synthesizing aryl amines. The use of this compound in this reaction allows for the introduction of a wide range of primary or secondary amines at the 2-position of the pyridine ring, leading to the formation of substituted aminopyridines. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Below is a table summarizing typical conditions for these transition metal-catalyzed reactions, based on general methodologies for bromopyridines.

ReactionCatalyst SystemBaseSolventGeneral Outcome
Suzuki-Miyaura CouplingPd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) precursors with phosphine ligandsNa₂CO₃, K₃PO₄, Cs₂CO₃Toluene (B28343), Dioxane, DMF, Water mixturesFormation of a C-C bond at the 2-position
Buchwald-Hartwig Amination[Pd₂(dba)₃] or Pd(OAc)₂ with ligands like BINAP, XPhos, or RuPhosNaOt-Bu, LiHMDS, Cs₂CO₃Toluene, THF, DioxaneFormation of a C-N bond at the 2-position

Synthesis of Organic Nitrogen Ligands

The reactivity of this compound in transition metal-catalyzed reactions makes it a valuable building block for the synthesis of complex organic nitrogen ligands. These ligands are crucial in coordination chemistry and catalysis, forming stable complexes with various metal ions.

Bipyridine and Terpyridine-type Ligands: The Suzuki-Miyaura coupling reaction is a primary route to constructing bipyridine and related polypyridyl ligands. By reacting this compound with a pyridine-boronic acid or ester, a new C-C bond is formed, linking the two pyridine rings. This creates a substituted 2,2'-bipyridine (B1663995) scaffold, a fundamental chelating unit in coordination chemistry. The reaction can be extended to synthesize more complex structures, such as terpyridines, by choosing appropriate coupling partners.

Aminopyridine and Amide Ligands: The Buchwald-Hartwig amination provides direct access to a diverse array of aminopyridine derivatives from this compound. These products can themselves be important ligands or can be further modified. For example, coupling with primary amines yields secondary aminopyridines, while reaction with secondary amines produces tertiary aminopyridines. These compounds can act as N-donor ligands for various transition metals.

The table below illustrates the synthesis of potential nitrogen ligands starting from this compound.

Starting MaterialReaction TypeReagent Example

Advanced Characterization Techniques in Research

Spectroscopic Methods for Structure Elucidation

Spectroscopy is a cornerstone for elucidating the precise molecular structure of novel compounds. For 2-Bromo-3,5-dichloro-4-methylpyridine, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools.

NMR spectroscopy is a primary technique for confirming the substitution pattern on the pyridine (B92270) ring. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. Due to the substitution pattern, there is a single proton on the pyridine ring at the 6-position. This proton would appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. Its chemical shift would be significantly downfield due to the deshielding effects of the electronegative halogen atoms and the nitrogen atom in the aromatic ring. The methyl group at the 4-position would also produce a singlet, with a chemical shift in the typical alkyl-aryl range.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignment
¹H~8.0 - 8.5SingletH-6
¹H~2.3 - 2.5SingletCH₃
¹³CVariesSingletC2 (C-Br)
¹³CVariesSingletC3 (C-Cl)
¹³CVariesSingletC4 (C-CH₃)
¹³CVariesSingletC5 (C-Cl)
¹³CVariesSingletC6 (C-H)
¹³C~20 - 25SingletCH₃

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₆H₄BrCl₂N.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine. libretexts.org Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~1:1 ratio). libretexts.org Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. libretexts.org The combination of one bromine atom and two chlorine atoms results in a characteristic cluster of peaks for the molecular ion (M) at M, M+2, M+4, and M+6, with predictable relative intensities. libretexts.org The molecular ion peak corresponding to the most abundant isotopes (C₆H₄⁷⁹Br³⁵Cl₂) would be observed at m/z 240.91.

Fragmentation patterns are also informative. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or the entire side chain. whitman.edulibretexts.org For this compound, initial fragmentation could involve the loss of a bromine or chlorine atom.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

Ion (Isotope Combination)m/z (approx.)Relative Intensity (Predicted)
[M]⁺ (⁷⁹Br, ²x³⁵Cl)241High
[M+2]⁺ (⁸¹Br, ²x³⁵Cl or ⁷⁹Br, ³⁵Cl, ³⁷Cl)243Highest
[M+4]⁺ (⁷⁹Br, ²x³⁷Cl or ⁸¹Br, ³⁵Cl, ³⁷Cl)245Medium
[M+6]⁺ (⁸¹Br, ²x³⁷Cl)247Low

Chromatographic Purity Assessment

Chromatographic methods are essential for determining the purity of a chemical compound by separating it from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. For research purposes, a purity of greater than 95% is typically required.

A reverse-phase HPLC (RP-HPLC) method is commonly employed for this type of analysis. sielc.com In this setup, a nonpolar stationary phase (like a C18 or octadecylsilane (B103800) column) is used with a polar mobile phase. ptfarm.pl The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the pyridine ring absorbs strongly. ptfarm.pl The purity is quantified by comparing the area of the main product peak to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Purity Analysis of Pyridine Derivatives

ParameterTypical ConditionPurpose
ColumnReverse Phase C18 (e.g., LiChrosorb® RP-18)Separation based on hydrophobicity. ptfarm.pl
Mobile PhaseAcetonitrile / Water with Phosphate (B84403) Buffer ptfarm.plElutes the compound from the column.
DetectionUV at ~240-260 nmMonitors the eluting compound. ptfarm.pl
Flow Rate0.5 - 1.5 mL/minControls the speed of separation.
Purity Standard>95% for research applicationsEnsures quality for subsequent use.

Solid-State Structural Analysis

While spectroscopic methods provide structural information on molecules in solution, solid-state analysis determines the precise three-dimensional arrangement of atoms in a crystal.

X-ray crystallography provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure of this compound is not widely published, analysis of related pyridine derivatives provides insight into the expected structural features.

Pyridine itself crystallizes in the orthorhombic space group Pna2₁. wikipedia.orgrsc.org The introduction of substituents on the pyridine ring influences the crystal packing and molecular geometry. For example, studies on N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives show how fluorine substitution affects the planarity and dihedral angles between the pyridine rings. nih.gov In another example, the crystal structure of 4-deoxy-3'-bromopyrido[1',2'-1,2]imidazo[5,4-c]rifamycin S confirmed the structure proposed by NMR and revealed details about its charge distribution. nih.gov The crystallographic parameters of various silver-pyridine complexes have also been extensively studied, demonstrating how coordination affects the lattice. mdpi.com These studies show that X-ray crystallography is a powerful tool for confirming the exact substitution pattern on the pyridine ring and understanding the solid-state conformation of such molecules.

Table 4: Crystallographic Data for Selected Pyridine Derivatives

CompoundCrystal SystemSpace GroupReference
PyridineOrthorhombicPna2₁ wikipedia.org
N-(pyridine-2-carbonyl)pyridine-2-carboxamideOrthorhombicPna2₁ nih.gov
3-fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamideMonoclinicI2/a nih.gov
5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trioneTriclinicP-1 researchgate.net

Analysis of Intermolecular Interactions in this compound

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which play a crucial role in determining the crystal packing and, consequently, the material's physical properties. For halogenated organic compounds like this compound, halogen bonds and π-π stacking are significant intermolecular forces that direct their supramolecular assembly. Due to the absence of specific crystallographic studies for this compound in the available literature, the following analysis is based on established principles of intermolecular interactions and findings from studies on analogous halogenated pyridine derivatives.

Halogen Bonds

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the presence of electron-withdrawing groups on the molecule, which enhance the positive electrostatic potential of the σ-hole.

In the case of this compound, the bromine atom at the 2-position and the chlorine atoms at the 3- and 5-positions are all potential halogen bond donors. The pyridine nitrogen atom, with its lone pair of electrons, is a potent halogen bond acceptor.

Research on halogenated pyridinium (B92312) cations has shown that both protonation and N-methylation significantly increase the electrostatic potential of the halogen's σ-hole, making them better halogen bond donors. nih.govacs.org While this compound is a neutral molecule, the electron-withdrawing nature of the dichlorinated pyridine ring is expected to enhance the σ-hole on the bromine atom. Studies on neutral halogenoheterocycles indicate that bromine-containing compounds have a notable frequency of forming halogen bonds. nih.govacs.org

In a hypothetical crystal lattice, one could anticipate the formation of C–Br···N or C–Cl···N halogen bonds, where the halogen atom of one molecule interacts with the nitrogen atom of a neighboring molecule. The relative strength and likelihood of formation would depend on steric factors and the specific electronic environment. Generally, the bromine atom would be a stronger halogen bond donor than the chlorine atoms. nih.gov

The table below outlines the key components of potential halogen bonds in this compound.

Halogen Bond Donor AtomPotential Halogen Bond Acceptor AtomType of Interaction
Bromine (at C2)Pyridine NitrogenC–Br···N
Chlorine (at C3)Pyridine NitrogenC–Cl···N
Chlorine (at C5)Pyridine NitrogenC–Cl···N

It is also possible for the halogen atoms to act as acceptors, though this is less common, particularly for bromine and chlorine when attached to an electron-deficient ring.

π-π Stacking

π-π stacking interactions are non-covalent attractions between aromatic rings. These interactions are crucial in the packing of many aromatic compounds, including pyridine derivatives. The geometry of π-π stacking can vary, with the most common arrangements being parallel-displaced (offset) and T-shaped (edge-to-face), while face-to-face stacking is less frequent. rsc.orgwikipedia.orgnih.gov

A geometrical analysis of π-π stacking in metal complexes with aromatic nitrogen-containing ligands has revealed that a parallel-displaced arrangement is more common than a face-to-face orientation. rsc.org In this conformation, the centroid-to-centroid distance is typically around 3.8 Å, with a significant offset between the rings. rsc.org This arrangement minimizes electrostatic repulsion and maximizes attractive dispersion forces.

The expected π-π stacking parameters for this compound, based on related structures, are summarized below.

Interaction TypeCommon GeometryTypical Centroid-to-Centroid Distance
π-π StackingParallel-displaced (Offset)~3.8 Å
π-π StackingT-shaped (Edge-to-face)N/A

The interplay between halogen bonding and π-π stacking would ultimately determine the three-dimensional supramolecular architecture of this compound. These interactions are not mutually exclusive and often work in concert to create a stable crystal lattice. The specific arrangement would maximize attractive forces and minimize steric hindrance, a principle that governs the self-assembly of molecules in the solid state. Further experimental studies, particularly single-crystal X-ray diffraction, are necessary to definitively elucidate the intricate network of intermolecular interactions in this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. For halogenated pyridines, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are standard for generating a detailed understanding of the molecule's characteristics. yu.edu.jochemrxiv.org Such studies provide a foundational theoretical report on the molecule's structure and electronic behavior. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the chemical reactivity and kinetic stability of a molecule. researchgate.net The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key players in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net For 2-Bromo-3,5-dichloro-4-methylpyridine, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the halogen atoms, while the LUMO would also be distributed across the aromatic system.

Table 1: Illustrative Frontier Orbital Parameters for a Halogenated Pyridine Derivative Note: The following data is representative of typical values for similar compounds as specific published data for this compound is not available.

ParameterValue (eV)Significance
EHOMO-6.8 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.3 eVIndicates high kinetic stability and relatively low chemical reactivity. mdpi.com

Global reactivity descriptors can be calculated from HOMO and LUMO energies to quantify chemical behavior. These indices, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), provide a quantitative measure of a molecule's reactivity and stability. A high electrophilicity index, for instance, can be correlated with biological activity.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecule's surface. In an MEP map:

Red regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack. For this compound, this area is expected around the nitrogen atom of the pyridine ring.

Blue regions denote positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack.

Green regions represent neutral potential.

The MEP surface allows for the prediction of how the molecule will interact with other species, such as biological receptors or other reagents.

The dipole moment (μ) is a measure of the net molecular polarity, resulting from the asymmetrical distribution of charge within the molecule. DFT calculations can provide a precise value for the dipole moment. This property is crucial as it influences the solubility of the compound and its ability to engage in non-covalent interactions, such as dipole-dipole interactions, which are vital for molecular recognition at an enzyme's active site. For this compound, the high electronegativity of the nitrogen and halogen atoms is expected to result in a significant dipole moment, making it a polar molecule.

Prediction of Chemical Behavior and Properties

Computational studies are instrumental in predicting the chemical behavior of this compound. The presence of multiple halogen atoms (bromine and chlorine) at different positions on the pyridine ring creates distinct reactive sites. The bromine atom at the 2-position is generally more susceptible to nucleophilic substitution than the chlorine atoms at the 3 and 5-positions due to the electronic influence of the ring nitrogen. DFT calculations can model the transition states and activation energies for such substitution reactions, predicting which position is most likely to react under specific conditions. This predictive power is essential for designing efficient synthetic pathways for new derivatives.

In Silico Modeling for Structure-Activity Relationships (SAR)

In silico modeling encompasses a range of computational techniques used to assess the potential of a compound as a drug candidate. For this compound and its derivatives, these methods are key to establishing Structure-Activity Relationships (SAR). SAR studies aim to understand how modifications to a molecule's structure affect its biological activity, guiding the design of more potent and selective compounds.

This process often involves:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. By simulating the interaction between the ligand (the pyridine derivative) and the receptor, molecular docking can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, halogen bonds) that stabilize the complex.

ADMET Analysis: This computational method predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Predicting these properties early in the drug discovery process helps to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later stages.

Through SAR studies, researchers can systematically modify the structure of this compound—for example, by substituting the halogen atoms with other functional groups—and use in silico tools to predict how these changes will impact its activity and drug-likeness.

Derivatives and Analogs of 2 Bromo 3,5 Dichloro 4 Methylpyridine

Design and Synthesis of Novel Pyridine (B92270) Scaffolds

The creation of new pyridine-based molecular architectures from 2-Bromo-3,5-dichloro-4-methylpyridine is a key focus in medicinal and materials chemistry. nih.govnih.gov The strategic manipulation of its structure allows for the generation of diverse compounds with potentially enhanced biological or material functions.

The functionalization of the this compound core primarily involves the substitution of its halogen atoms. The bromine and chlorine atoms can be selectively replaced with a variety of other functional groups through nucleophilic substitution reactions. The inherent reactivity differences between the bromo and chloro substituents, along with the electronic influence of the methyl group and the pyridine nitrogen, allow for regioselective modifications.

Key functionalization strategies include:

Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing halogen atoms, facilitates attack by nucleophiles. This allows for the introduction of alkoxy, amino, and cyano groups, among others.

Metal-Halogen Exchange: This process can be used to convert the bromo or chloro groups into organometallic species (e.g., organolithium or Grignard reagents), which can then react with a wide range of electrophiles to introduce new carbon-based substituents.

Oxidation and Reduction: While less common than substitution, the pyridine ring and its substituents can undergo oxidation or reduction under specific conditions to further modify the scaffold.

These strategies are fundamental to transforming this compound from a simple starting material into a complex, highly substituted pyridine scaffold.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for creating new carbon-carbon and carbon-heteroatom bonds, and they are extensively applied to functionalize halogenated pyridines. nih.govacs.org The Suzuki-Miyaura coupling, in particular, is a cornerstone technique for synthesizing biaryl and heteroaryl-aryl compounds from bromo- and chloro-pyridines. mdpi.com

In the context of this compound, the bromine atom at the 2-position is generally more reactive towards oxidative addition to a Palladium(0) catalyst than the chlorine atoms at the 3- and 5-positions. This difference in reactivity enables site-selective cross-coupling. For instance, a Suzuki coupling with an arylboronic acid can be directed primarily to the 2-position under carefully controlled conditions.

A typical Suzuki coupling reaction involves:

Catalyst: A palladium source, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.commdpi.com

Ligand: Phosphine-based ligands like triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃) are often used to stabilize the palladium catalyst and modulate its reactivity. mdpi.com

Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is required to activate the boronic acid. mdpi.commdpi.com

Solvent: Aprotic polar solvents like 1,4-dioxane, dimethylformamide (DMF), or toluene (B28343) are commonly employed, often with water as a co-solvent. mdpi.commdpi.com

By reacting this compound with various aryl- or heteroarylboronic acids, a library of 2-aryl-3,5-dichloro-4-methylpyridines can be synthesized, introducing significant structural diversity. mdpi.com Further coupling reactions at the less reactive chloro positions can lead to even more complex, polysubstituted pyridine derivatives. researchgate.net

Table 1: Example Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling on Halogenated Pyridines

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventProduct TypeReference
N-[5-bromo-2-methylpyridine-3-yl]acetamideArylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/WaterN-[5-aryl-2-methylpyridin-3-yl]acetamide mdpi.com
2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water2-chloro-4-phenylpyrimidine mdpi.com
3-Bromo-6-methyl-4-tosyloxy-2-pyroneArylboronic acidPd(OAc)₂ (5 mol%) / PCy₃ (10 mol%)K₂HPO₄·3H₂OMethanol (B129727)3-Aryl-6-methyl-4-tosyloxy-2-pyrone researchgate.net

Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making systematic chemical modifications and assessing their impact. nih.gov For derivatives of this compound, SAR studies would involve synthesizing analogs with different substituents at the 2, 3, and 5 positions and evaluating their effects on a specific biological target. mdpi.com

Research on other substituted pyridine and benzenesulfonamide (B165840) scaffolds provides insights into how modifications can influence bioactivity, such as antiproliferative or receptor-binding effects. mdpi.comnih.gov

Key findings from related SAR studies include:

Influence of Halogen Substitution: In a series of benzenesulfonamide analogs designed to target the PPARγ nuclear receptor, the presence and position of a bromine atom on an aromatic ring were found to be critical for high affinity. A bromine atom at a specific position was shown to form a halogen bond with the protein backbone, enhancing binding. nih.gov

Effect of Methoxy (B1213986) Groups: For a set of pyridine derivatives, increasing the number of methoxy (-OMe) groups on the structure was correlated with enhanced antiproliferative activity, demonstrated by a decrease in IC₅₀ values. mdpi.com

Positional Isomerism: The placement of substituents can have a dramatic effect. For example, methyl (-CH₃) and nitro (-NO₂) groups in the para position of a phenyl ring attached to a pyridine scaffold resulted in significantly higher antiproliferative activity compared to substitutions at the ortho or meta positions. mdpi.com

These principles can guide the modification of the this compound scaffold. By replacing the bromo and chloro atoms with different functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) and varying their positions, SAR can be established to develop analogs with enhanced potency and selectivity for a given biological target.

Table 2: Illustrative SAR data for Substituted Pyridine Derivatives against Cancer Cell Lines

Compound/Derivative TypeKey Structural Feature(s)Cell LineActivity (IC₅₀)Reference
Pyridine Derivative 59para-CH₃ substitution on phenyl ringSK-BR-34.9 nM mdpi.com
Pyridine Derivative 60para-NO₂ substitution on phenyl ringSK-BR-39.0 nM mdpi.com
Pyridine Derivative 61ortho-CH₃ substitution on phenyl ringSK-BR-391.9 nM mdpi.com
Pyridine Derivative 62meta-CH₃ substitution on phenyl ringSK-BR-382.4 nM mdpi.com
Pyridine Derivative 2Three -OMe groupsNot specified12 µM mdpi.com
Pyridine Derivative 4Six -OMe groupsNot specified1.0 µM mdpi.com

Libraries of Substituted Pyridine Derivatives

The development of compound libraries is a fundamental strategy in drug discovery and materials science to explore a broad chemical space efficiently. nih.gov this compound is an excellent starting block for combinatorial synthesis to generate libraries of substituted pyridine derivatives. Its multiple, differentially reactive halogen sites allow for a stepwise and controlled introduction of diversity. mdpi.com

Using automated or parallel synthesis techniques, the core scaffold can be reacted with a large set of building blocks. For instance, a library can be generated by performing Suzuki couplings with a diverse collection of boronic acids at the 2-position. mdpi.com The resulting products could then be subjected to a second round of diversification by targeting the less reactive chlorine atoms at the 3- and 5-positions with a different set of reagents under more forcing conditions. This approach rapidly generates a large number of unique, highly functionalized pyridine compounds.

The resulting libraries are invaluable for high-throughput screening campaigns to identify "hit" compounds with desired biological activities, such as antimicrobial or anticancer properties. nih.govmdpi.com The structural information from these hits can then be used to design more focused, second-generation libraries for lead optimization.

Research Applications in Biological and Medicinal Chemistry

Antimicrobial Activity Studies

Research into the antimicrobial properties of 2-Bromo-3,5-dichloro-4-methylpyridine has indicated its potential to inhibit the growth of various pathogenic microorganisms.

Efficacy against Specific Pathogens (e.g., E. coli, S. aureus, Candida albicans)

Studies have demonstrated that this compound exhibits inhibitory activity against the Gram-negative bacterium Escherichia coli, the Gram-positive bacterium Staphylococcus aureus, and the fungal pathogen Candida albicans. The presence of halogen atoms in the pyridine (B92270) ring is thought to contribute to its antimicrobial action.

Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. For this compound, the following MIC values have been reported :

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli (E. coli)32 µg/mL
Staphylococcus aureus (S. aureus)16 µg/mL
Candida albicans64 µg/mL

Biofilm Inhibition Research

No specific research findings on the biofilm inhibition properties of this compound are publicly available in the searched scientific literature.

Anticancer Potential and Mechanisms

In addition to its antimicrobial properties, this compound has been investigated for its potential as an anticancer agent.

Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7, HeLa)

In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. The cytotoxic effect of the compound has been quantified through IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The reported IC50 values for this compound are as follows :

Cancer Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)15 µM
HeLa (Cervical Cancer)20 µM

Modulation of Cell Proliferation Signaling Pathways

While it is suggested that the apoptotic effects of this compound may be due to the modulation of key signaling pathways involved in cell proliferation, specific details and research findings on the mechanisms of action and the particular signaling pathways affected by this compound are not available in the searched scientific literature.

Enzyme Inhibition and Drug Metabolism Studies

The interaction of chemical compounds with metabolic enzymes is a critical aspect of medicinal chemistry, influencing their efficacy and safety. This compound has been a subject of such investigations, particularly concerning its effect on the cytochrome P450 (CYP450) enzyme system.

Research has shown that this compound can act as an inhibitor of cytochrome P450 enzymes, with specific activity noted against CYP1A2. CYP1A2 is a key enzyme in the liver responsible for the metabolism of a significant number of therapeutic drugs and xenobiotics. Inhibition of this enzyme can slow down the metabolic clearance of other drugs that are substrates for CYP1A2, a phenomenon with significant clinical implications. nih.gov

The inhibition of CYP enzymes is a primary mechanism underlying drug-drug interactions. nih.govbiomolther.org When a compound like this compound (the "perpetrator") inhibits an enzyme such as CYP1A2, it can alter the pharmacokinetics of a co-administered drug (the "victim") that is metabolized by the same enzyme. nih.govbiomolther.org This can lead to increased plasma concentrations of the victim drug, potentially enhancing its therapeutic effects or leading to toxicity. nih.gov Understanding these interactions is vital for predicting and managing potential adverse effects in therapeutic contexts.

To explore the real-world implications of its enzyme-inhibiting properties, pharmacokinetic studies involving this compound have been conducted in animal models, such as rats. A study evaluating the interactions between this compound and other pharmaceuticals confirmed that its co-administration resulted in altered plasma levels of drugs metabolized by CYP1A2. These findings from animal models provide crucial in vivo evidence that supports the in vitro data on enzyme inhibition and underscores the compound's potential to cause significant drug-drug interactions.

Exploration as Therapeutic Agents

The unique chemical structure and biological activities of this compound, including its cytotoxic and enzyme-inhibiting properties, have made it a compound of interest for exploration as a potential therapeutic agent.

In the realm of drug development, this compound serves as a scaffold or intermediate in medicinal chemistry for synthesizing more complex molecules with potential therapeutic value. Its demonstrated anticancer potential in vitro positions it as a lead compound for further preclinical research. The process involves synthesizing derivatives to enhance potency and selectivity, alongside comprehensive studies on its mechanism of action and pharmacokinetic profile to evaluate its suitability for further development. mdpi.com

Role in Drug Discovery Programs

This compound serves as a significant building block and intermediate in drug discovery and medicinal chemistry. Its unique substitution pattern, featuring both bromine and chlorine atoms on the pyridine ring, provides multiple reactive sites for chemical modification, making it a versatile scaffold for the synthesis of novel therapeutic agents.

Researchers have explored the potential of this compound and its derivatives in various therapeutic areas. The halogen atoms can be readily displaced or involved in cross-coupling reactions, allowing for the introduction of diverse functional groups to modulate biological activity and pharmacokinetic properties. This adaptability makes it a valuable starting material in the development of new drugs.

Detailed research findings highlight its potential in the following areas:

Anticancer Potential: In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cell lines. This suggests that the compound or its derivatives may interfere with key signaling pathways essential for cancer cell proliferation and survival. The inhibitory effects have been quantified through IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Anticancer Activity of this compound

Cell Line Cancer Type IC50 Value (µM)
MCF-7 Breast Cancer 15
HeLa Cervical Cancer 20

Data sourced from research findings on the compound's biological activity.

Antimicrobial Activity: The compound has also demonstrated antimicrobial properties against a range of pathogens. The presence of halogens is often associated with antimicrobial efficacy, and this compound is no exception. Its activity is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound

Microorganism Type Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli Gram-negative Bacteria 32
S. aureus Gram-positive Bacteria 16
Candida albicans Fungus 64

Data sourced from research findings on the compound's antimicrobial properties.

These findings underscore the importance of this compound as a foundational structure in the quest for new anticancer and antimicrobial drugs. Further synthesis of derivatives based on this scaffold is a strategy employed by medicinal chemists to enhance potency and selectivity.

General Biological Material and Biochemical Reagent Applications

Beyond its direct role in drug discovery programs, this compound is utilized as a specialized biochemical reagent and a precursor for other biological materials. Its defined chemical structure allows it to interact with specific biological targets, making it a useful tool for biochemical studies.

One of the notable applications in this area is its use as an inhibitor of cytochrome P450 enzymes. Specifically, it has been shown to inhibit the activity of CYP1A2, an important enzyme involved in the metabolism of various drugs and xenobiotics. By inhibiting this enzyme, the compound can be used in research settings to study drug-drug interactions and the metabolic pathways of other pharmaceuticals. A pharmacokinetic study in rats, for instance, used the compound to demonstrate how the inhibition of CYP1A2 could alter the plasma levels of other drugs, highlighting its utility as a research tool.

Furthermore, its role as a chemical intermediate extends to the synthesis of other complex organic molecules used in biological research. google.com The reactivity of its bromine and chlorine substituents allows for its incorporation into larger, more complex structures designed for specific biological applications. This makes it a fundamental component in the synthesis of specialized biological materials and reagents. mdpi.com

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 2-Bromo-3,5-dichloro-4-methylpyridine and its derivatives will increasingly focus on green chemistry principles to minimize environmental impact and enhance efficiency. researchgate.netacs.org Current synthetic methods for pyridine (B92270) compounds often involve harsh conditions and the use of hazardous reagents. nih.gov Future research should prioritize the development of more sustainable and atom-economical synthetic strategies.

Key areas of focus will include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various pyridine derivatives. acs.orgnih.gov Future work could explore microwave-assisted protocols for the halogenation and functionalization of the 4-methylpyridine (B42270) core.

Multicomponent Reactions (MCRs): MCRs offer a powerful approach to building molecular complexity in a single step, often with high atom economy and reduced waste. nih.gov Designing novel MCRs that incorporate the this compound scaffold or its precursors could lead to the rapid and efficient generation of diverse compound libraries.

Greener Catalysts and Solvents: Research into the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or surface-modified materials, can facilitate easier catalyst recovery and reuse. nih.gov The exploration of environmentally benign solvents like ethanol (B145695) or even solvent-free reaction conditions will be crucial. rsc.orgrsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

Alternative Feedstocks: Investigating the use of renewable resources, such as glycerol (B35011), as starting materials for pyridine synthesis represents a long-term goal for sustainable chemical production. researchgate.net

Synthesis StrategyPotential AdvantagesRelevant Research Focus
Microwave-Assisted SynthesisFaster reaction times, higher yields, reduced energy use. acs.orgnih.govDevelopment of microwave protocols for halogenation and functionalization.
Multicomponent ReactionsHigh atom economy, reduced waste, increased molecular diversity. nih.govDesign of new MCRs incorporating the pyridine scaffold.
Greener CatalystsCatalyst recyclability, reduced metal contamination. nih.govUse of MOFs and other heterogeneous catalysts.
Flow ChemistryPrecise process control, enhanced safety, scalability.Application to the continuous production of the target compound.
Alternative FeedstocksUse of renewable resources, reduced reliance on fossil fuels. researchgate.netSynthesis of pyridines from glycerol and other biomass-derived materials.

Expanding the Scope of Chemical Transformations

The inherent reactivity of the C-Br and C-Cl bonds, along with the potential for functionalization of the methyl group and the pyridine ring itself, makes this compound a versatile building block. Future research will focus on expanding the repertoire of chemical transformations to generate novel and complex molecular architectures.

A key area of development will be in C-H activation and functionalization . rsc.orgrsc.org Direct and selective functionalization of the pyridine ring is a powerful tool for late-stage modification of complex molecules. uni-muenster.de Research efforts could be directed towards:

Palladium-catalyzed C-H activation: This has emerged as a robust method for the ortho-functionalization of pyridine rings. rsc.orgrsc.org Applying these methods to this compound could enable the introduction of various aryl, alkyl, or other functional groups at the C6 position.

Radical-mediated C-H functionalization: This approach can provide access to substitution patterns that are complementary to transition-metal catalyzed reactions. researchgate.net

Functionalization of the methyl group: The methyl group at the C4 position is a handle for further chemical modification, such as through oxidation to a carboxylic acid or halogenation to introduce additional reactive sites.

The development of novel cross-coupling reactions will also be crucial. While Suzuki, Stille, and other cross-coupling reactions are established methods for functionalizing halogenated pyridines, future research could explore new catalytic systems that offer broader functional group tolerance and milder reaction conditions. nih.gov

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful toolkit for accelerating research and gaining deeper insights into the properties and reactivity of molecules. researchgate.net For this compound, advanced computational modeling can be employed in several key areas:

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of various transformations. researchgate.netresearchgate.net This can guide the design of new synthetic routes and the optimization of reaction conditions.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to predict various physicochemical properties of derivatives of this compound, such as solubility, lipophilicity, and electronic properties. researchgate.net

Predicting Biological Activity: By combining molecular docking simulations with Quantitative Structure-Activity Relationship (QSAR) studies, researchers can predict the binding affinity of novel derivatives to specific biological targets, such as enzymes or receptors. researchgate.netcolab.ws This can help to prioritize the synthesis of compounds with the highest potential for therapeutic activity. For instance, modeling could predict the inhibitory activity of derivatives against various kinases. nih.govmdpi.comnih.govmdpi.com

Computational ApproachApplication in ResearchPotential Impact
Density Functional Theory (DFT)Modeling reaction mechanisms and predicting reactivity. researchgate.netresearchgate.netGuiding synthetic strategies and optimizing reaction conditions.
QSPR ModelingPredicting physicochemical properties. researchgate.netAccelerating the design of molecules with desired properties.
Molecular Docking and QSARPredicting biological activity and binding modes. researchgate.netcolab.wsPrioritizing the synthesis of promising therapeutic candidates.

Deeper Elucidation of Biological Mechanisms of Action

Pyridine-based scaffolds are present in a wide range of biologically active compounds and FDA-approved drugs. rsc.orgresearchgate.net Derivatives of this compound have the potential to exhibit a variety of biological activities, and future research should focus on a deeper understanding of their mechanisms of action.

Initial studies on similar compounds suggest potential as kinase inhibitors . nih.govmdpi.comnih.govmdpi.com Future research in this area should involve:

Broad Kinase Profiling: Screening derivatives against a large panel of kinases to identify specific targets and understand their selectivity profiles.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the pyridine core to understand how different substituents affect inhibitory activity and selectivity. nih.govmdpi.com

X-ray Crystallography: Obtaining crystal structures of active compounds bound to their target kinases to elucidate the precise binding mode and guide the design of more potent and selective inhibitors.

Beyond kinase inhibition, the potential for antimicrobial and anticancer activities should be thoroughly investigated. nih.govnih.gov Mechanistic studies could involve assessing the ability of these compounds to disrupt cell signaling pathways, induce apoptosis, or inhibit other key cellular processes. nih.gov

Exploration of New Therapeutic Areas and Targets

The versatility of the this compound scaffold opens up possibilities for its application in a wide range of therapeutic areas. Future research should venture beyond established areas and explore novel applications.

Potential new therapeutic areas include:

Neurodegenerative Diseases: Substituted pyridines have been investigated as potential treatments for conditions like Huntington's disease. mdpi.com Derivatives of the target compound could be explored for their ability to modulate targets relevant to neurodegeneration.

Inflammatory Diseases: Pyridine derivatives have shown anti-inflammatory properties. nih.govfrontiersin.org Future work could investigate the potential of this compound derivatives to inhibit key inflammatory mediators.

Infectious Diseases: The development of new antimicrobial agents is a critical global health priority. nih.gov The pyridine scaffold is a known pharmacophore in antimicrobial drugs, and novel derivatives could be screened against a broad spectrum of bacteria and fungi. nih.gov

The exploration of new therapeutic targets will be driven by a combination of computational predictions and high-throughput screening. Identifying novel protein targets for which derivatives of this compound show high affinity could lead to first-in-class medicines.

Integration into Multidisciplinary Research Platforms

The utility of this compound and its derivatives extends beyond medicinal chemistry. Future research should aim to integrate this compound into broader multidisciplinary research platforms.

Materials Science: Halogenated organic compounds are of interest as organic semiconductors. researchgate.net The electronic properties of this compound could be tuned through derivatization, making it a candidate for incorporation into novel electronic materials. The presence of halogen atoms also opens the door to exploring halogen bonding in the design of functional materials. acs.org

Supramolecular Chemistry and Crystal Engineering: The pyridine nitrogen atom is a hydrogen bond acceptor, and the halogen substituents can participate in halogen bonding. rsc.org These non-covalent interactions can be exploited to construct well-defined supramolecular assemblies and design crystalline materials with specific properties. acs.orgiucr.orgnih.govresearchgate.net

Catalysis: Pyridine-containing ligands are widely used in transition-metal catalysis. nih.gov Derivatives of this compound could be synthesized and evaluated as ligands in various catalytic transformations, potentially offering unique reactivity or selectivity.

By fostering collaborations between chemists, biologists, materials scientists, and computational scientists, the full potential of this compound as a versatile chemical scaffold can be realized, leading to innovations across a wide spectrum of scientific and technological fields.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Bromo-3,5-dichloro-4-methylpyridine?

  • Methodological Answer : Synthesis optimization involves stepwise halogenation. For bromination, bromine in fuming sulfuric acid at 0°C under reflux (2 hours) achieves regioselectivity. Adjust stoichiometry to minimize dihalogenation byproducts. Post-synthesis, neutralize with NaOH (pH ~12) and extract with CH₂Cl₂ for isolation. Yield improvements (e.g., 54% in related dibromopyridines) require controlled addition rates and temperature . Purity assessment via HPLC (>95% purity) is critical for downstream applications.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of protons adjacent to bromine).
  • X-ray crystallography : Resolve structural ambiguities (e.g., halogen positioning) using SHELXL for refinement, especially for high-resolution data .
  • Mass spectrometry (HRMS) : Confirm molecular weight (C₆H₄BrCl₂N) and isotopic patterns for bromine/chlorine.

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability tests show hygroscopicity in halogenated pyridines. Store under inert gas (argon) at -20°C in amber vials. Monitor decomposition via TLC or HPLC over 6–12 months. Light-sensitive bromine substituents may degrade; UV-Vis spectroscopy tracks absorbance shifts (e.g., λmax ~270 nm for intact compounds) .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways during halogenation of 4-methylpyridine derivatives?

  • Methodological Answer : Bromination/chlorination follows electrophilic aromatic substitution. Steric effects from the 4-methyl group direct halogens to positions 2 and 5. Computational modeling (DFT) predicts activation barriers for intermediates. Competing pathways (e.g., overhalogenation) are mitigated by limiting reagent excess. Kinetic studies via in-situ IR spectroscopy track intermediate formation .

Q. How can crystallographic data resolve discrepancies in reported bond angles for halogenated pyridines?

  • Methodological Answer : Use SHELX for high-resolution refinement. For example, SHELXL corrects for thermal motion artifacts in Br/Cl positions. Compare data against Cambridge Structural Database entries. Discrepancies >5° in bond angles may indicate lattice strain or twinning; employ TWINLAW in SHELX to model twin domains .

Q. What biological activity assays are suitable for studying this compound’s phytotoxic effects?

  • Methodological Answer : Adapt protocols from pseudonodulation studies in legumes. Apply the compound (0.1–1.0 mM) to root systems and monitor auxin-like responses (e.g., root hair deformation) over 7–14 days. Validate via histochemical staining (e.g., toluidine blue for cell wall modifications) .

Q. How should researchers address contradictory solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Replicate solubility tests (e.g., shake-flask method) in controlled humidity. Conflicting data may arise from hydrate formation. Use Karl Fischer titration to quantify water content. Cross-validate with COSMO-RS simulations to predict solvent interactions .

Data Analysis & Validation

Q. What strategies validate purity when commercial sources report conflicting HPLC profiles?

  • Methodological Answer : Combine orthogonal methods:

  • HPLC-DAD : Compare retention times and UV spectra against in-house synthesized standards.
  • Elemental analysis : Confirm Br/Cl content within 0.3% of theoretical values.
  • ²H NMR in DMSO-d₆ : Detect trace solvents (e.g., CH₂Cl₂) that skew purity .

Q. How to resolve conflicting reaction yields in scaled-up syntheses?

  • Methodological Answer : Conduct Design of Experiments (DoE) to isolate variables (e.g., stirring rate, cooling efficiency). For >10g batches, optimize heat dissipation using jacketed reactors. Track exotherms with IR thermography to prevent thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,5-dichloro-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,5-dichloro-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.